molecular formula C13H21N3O3 B11741294 Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11741294
M. Wt: 267.32 g/mol
InChI Key: GFIGMORRQNRVEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate (CAS: 859154-85-1) is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position and a 5-methyl-1,2,4-oxadiazole heterocycle at the 3-position of the piperidine ring. The 1,2,4-oxadiazole moiety is notable for its aromaticity and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9-14-11(15-19-9)10-6-5-7-16(8-10)12(17)18-13(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGMORRQNRVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and tert-butyl groups. One common synthetic route involves the reaction of a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring. The piperidine and tert-butyl groups are introduced through subsequent reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Basic Information

  • IUPAC Name : Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
  • CAS Number : 895572-59-5
  • Molecular Formula : C13H21N3O3
  • Molecular Weight : 267.324 g/mol

Structural Characteristics

The compound features a tert-butyl group attached to a piperidine ring, with a 5-methyl-1,2,4-oxadiazole substituent. This structural arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

The oxadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains.

Case Study: Antimycobacterial Activity

A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium bovis, crucial for tuberculosis treatment. The mechanism involved the inhibition of fatty acid biosynthesis through strong binding affinity to the enoyl reductase enzyme (InhA) .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated through various cell line studies.

Data Table on Cytotoxicity

CompoundCell LineIC50 (µM)Mechanism
17aMCF-70.65Apoptosis via p53 activation
17bMCF-72.41Apoptosis via caspase activation
8aBCG-Inhibition of fatty acid biosynthesis

Recent investigations into the effects of related oxadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) showed that these compounds can induce apoptosis by increasing the expression of p53 and activating caspase pathways .

Pharmacological Implications

Given its structural features, this compound could serve as a lead compound for further drug discovery efforts. Its ability to target multiple biological pathways makes it a versatile candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomerism in Piperidine Substitution

The compound tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate (CAS: 280110-66-9) is a positional isomer of the target compound, differing only in the substitution site of the oxadiazole ring (piperidine 4-position vs. 3-position). Both share the molecular formula C₁₃H₂₁N₃O₃ (MW: 267.32 g/mol) but exhibit distinct conformational and electronic profiles.

Variations in Oxadiazole Substituents

  • Methyl vs. Methoxymethyl Substitution: The compound 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (Ref: 3D-LIC71510) replaces the methyl group with a methoxymethyl substituent. Such differences are critical in drug design for optimizing bioavailability .
  • Cyclopropyl Substitution : In tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS: 1705438-53-4, MW: 307.39 g/mol), the oxadiazole is further substituted with a cyclopropyl ring. This introduces steric bulk and lipophilicity, which could influence membrane permeability or metabolic stability .

Heterocycle Replacement: Oxadiazole vs. Oxazole

The compound tert-butyl 3-[2-(5-amino-1,2-oxazol-3-yl)ethyl]piperidine-1-carboxylate (CAS: 2228592-72-9, MW: 295.38 g/mol) replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The oxazole’s reduced aromaticity and altered hydrogen-bonding capacity may decrease thermal stability or binding affinity in biological systems compared to oxadiazole-containing analogs .

Biological Activity

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, chemical properties, and significant biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 895572-59-5
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated through various studies. Notable findings include:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (human breast adenocarcinoma)
    • U-937 (human adult acute monocytic leukemia)
    • CEM-C7 (T acute lymphoblastic leukemia)
      The IC₅₀ values for these cell lines were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase. This mechanism suggests that this compound may act similarly to established anticancer drugs by triggering programmed cell death in malignant cells .
  • Structure Activity Relationship (SAR) : Modifications in the oxadiazole ring structure have shown to enhance biological potency. Compounds with electron-withdrawing groups at specific positions on the aromatic ring demonstrated increased cytotoxicity, highlighting the importance of structural optimization in drug design .

Pharmacological Studies

In addition to its anticancer properties, this compound has been evaluated for other pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of oxadiazole compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Some derivatives have shown promise in neuroprotection assays, suggesting that they might be beneficial in neurodegenerative conditions .

Case Studies and Research Findings

A comprehensive study published in MDPI outlined various derivatives of oxadiazole and their biological activities. The findings indicated that certain modifications led to improved selectivity and potency against cancer cell lines compared to traditional therapies .

CompoundCell LineIC₅₀ Value (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidineU-9372.41Cell cycle arrest
DoxorubicinMCF-71.93Apoptosis induction

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. First, the oxadiazole ring is formed via condensation of amidoximes with carboxylic acid derivatives. For example, cyclopropylamine can react with thiocyanate to form the oxadiazole core. Subsequent alkylation or coupling with a tert-butyl-protected piperidine derivative introduces the piperidine moiety. Boc (tert-butoxycarbonyl) protection is critical to stabilize the piperidine nitrogen during synthesis. Final deprotection steps (e.g., using trifluoroacetic acid in dichloromethane) yield the target compound .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is commonly used due to the compound’s moderate polarity. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures can further improve purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust. Emergency eyewash stations and washing facilities must be accessible. Respiratory protection (N95 mask) is advised if handling powdered forms. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : Synthesize analogs with variations in the oxadiazole substituents (e.g., replacing methyl with cyclopropyl or trifluoromethyl groups) and piperidine substitution patterns. Test these analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cellular models (e.g., antibacterial MIC assays). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UPLC-MS.
  • Thermal Stability : Heat samples to 60°C for 1 week. Analyze by NMR (¹H, ¹³C) to detect structural changes.
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using UV-Vis spectroscopy .

Q. How can conflicting bioactivity data in different studies be resolved?

  • Methodological Answer : Re-evaluate assay conditions:
  • Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP levels in viability assays).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway inhibition).
  • Control for batch-to-batch compound variability via LC-MS purity checks .

Q. What crystallographic strategies confirm the compound’s molecular structure?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Collect X-ray diffraction data (Cu-Kα radiation, 100 K). Refine the structure using SHELXL (via Olex2 interface) with anisotropic displacement parameters. Validate hydrogen bonding and π-stacking interactions using Mercury software .

Q. How can in vitro toxicity profiles be systematically evaluated?

  • Methodological Answer : Perform cytotoxicity assays (MTT or Alamar Blue) in primary hepatocytes and renal cells. Assess mitochondrial toxicity via JC-1 staining (flow cytometry). Screen for hERG channel inhibition (patch-clamp electrophysiology) to predict cardiotoxicity. Compare results to structural analogs to identify toxicophores .

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